

Application Notes and Protocols: Disodium Azelate in 3D Skin Models

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Compound of Interest

Compound Name: *Disodium azelate*

Cat. No.: *B166650*

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Introduction

Disodium azelate, the disodium salt of azelaic acid, is a dicarboxylic acid with known therapeutic effects on various skin conditions.^{[1][2][3]} Azelaic acid, naturally occurring and produced by the yeast *Malassezia furfur*, exhibits anti-inflammatory, antimicrobial, and anti-keratinizing properties.^{[1][2][3][4]} It is a well-established treatment for acne vulgaris and rosacea and is also used for managing hyperpigmentation disorders like melasma.^{[2][4]} Three-dimensional (3D) skin models, which mimic the structure and function of human skin, provide a valuable platform for evaluating the efficacy and safety of topical agents like **Disodium azelate**, reducing the need for animal testing.^{[5][6][7][8]}

These application notes provide a comprehensive overview of the use of **Disodium azelate** in 3D skin models, detailing its mechanisms of action and providing protocols for key experiments. While specific data on **Disodium azelate** in 3D skin models is limited, the information presented here is based on the well-documented effects of azelaic acid, its parent compound.

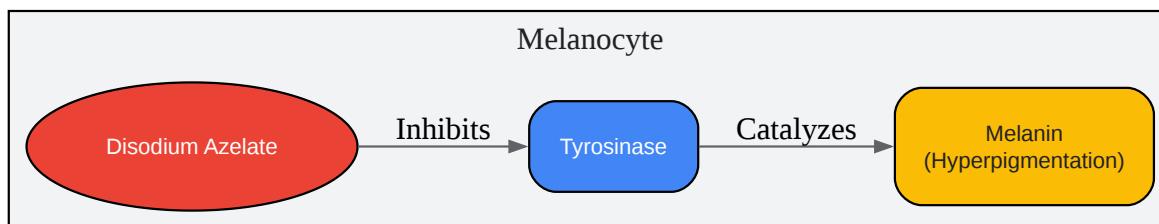
Mechanisms of Action

Disodium azelate is expected to exhibit similar mechanisms of action to azelaic acid, which include:

- Depigmenting Effects: Inhibition of tyrosinase, a key enzyme in melanin synthesis, leading to a reduction in hyperpigmentation.[1][2] Azelaic acid also demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), which can contribute to reducing melanin formation.[2]
- Anti-inflammatory Effects: Modulation of inflammatory pathways, including the activation of peroxisome proliferator-activated receptor-gamma (PPAR γ) and the reduction of pro-inflammatory cytokines like interleukin-1 β (IL-1 β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF- α).[9]
- Anti-keratinizing Effects: Normalization of keratinocyte differentiation and proliferation, which helps in reducing the thickness of the stratum corneum and preventing the formation of comedones in acne.[3] Azelaic acid has been shown to have a reversible antiproliferative effect on keratinocytes.[10]

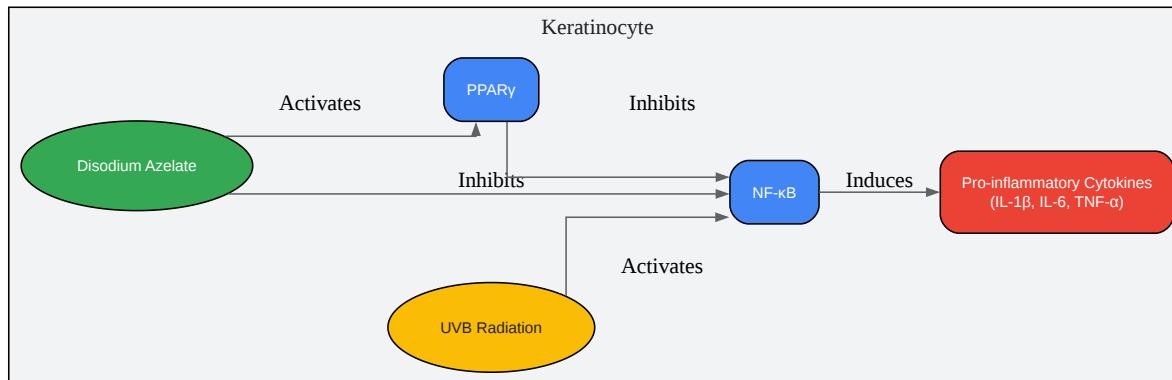
Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by azelaic acid, which are presumed to be the same for **Disodium azelate**.



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Inhibition of Melanin Synthesis by **Disodium Azelate**.



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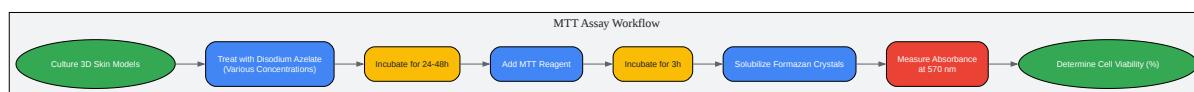
Anti-inflammatory Mechanism of **Disodium Azelate**.

Experimental Protocols and Data Presentation

The following are detailed protocols for key experiments to assess the efficacy of **Disodium azelate** in 3D skin models.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range at which **Disodium azelate** is non-toxic to the skin cells.



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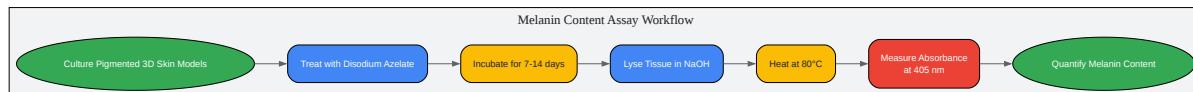
Workflow for the MTT Cytotoxicity Assay.

- Culture commercially available full-thickness 3D skin models according to the manufacturer's instructions.
- Prepare a range of concentrations of **Disodium azelate** in a suitable vehicle (e.g., phosphate-buffered saline).
- Topically apply the **Disodium azelate** solutions to the surface of the skin models. Include a vehicle-only control.
- Incubate the treated models for 24 to 48 hours.
- Following incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each model and incubate for 3 hours.
- Extract the formazan product by adding a solubilization solution (e.g., isopropanol).
- Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle control.

Disodium Azelate Conc. (mM)	Cell Viability (%)	Standard Deviation
0 (Control)	100	5.2
1	98.5	4.8
5	95.2	5.1
10	92.8	6.3
20	88.1	5.9

Melanin Content Assay

This assay quantifies the effect of **Disodium azelate** on melanin production in pigmented 3D skin models.



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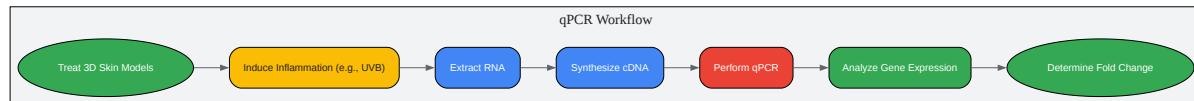
Workflow for the Melanin Content Assay.

- Culture pigmented 3D skin models (containing melanocytes) as per the manufacturer's protocol.
- Treat the models with a non-toxic concentration of **Disodium azelate** (determined from the cytotoxicity assay). Include a positive control (e.g., kojic acid) and a vehicle control.
- Incubate the models for 7-14 days, reapplying the treatment as recommended.
- After the incubation period, lyse the tissue in 1N NaOH.
- Heat the lysate at 80°C to solubilize the melanin.
- Measure the absorbance of the lysate at 405 nm.
- Quantify the melanin content by comparing the absorbance to a standard curve of synthetic melanin.

Treatment	Melanin Content (μ g/tissue)	Standard Deviation	% Inhibition
Vehicle Control	45.2	3.1	0
Disodium Azelate (10 mM)	28.9	2.5	36.1
Kojic Acid (1 mM)	22.1	2.8	51.1

Gene Expression Analysis (qPCR)

This analysis measures changes in the expression of genes related to inflammation and pigmentation following treatment with **Disodium azelate**.



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Workflow for Gene Expression Analysis via qPCR.

- Culture 3D skin models and treat with **Disodium azelate**.
- For anti-inflammatory assessment, induce an inflammatory response (e.g., by exposure to a sub-lethal dose of UVB radiation).
- Harvest the tissues and extract total RNA using a suitable kit.
- Synthesize complementary DNA (cDNA) from the extracted RNA.
- Perform quantitative polymerase chain reaction (qPCR) using primers for target genes (e.g., TYR for tyrosinase, IL1B, IL6, TNFA) and a housekeeping gene (e.g., GAPDH).
- Analyze the qPCR data to determine the relative fold change in gene expression compared to the control group.

Gene	Treatment	Fold Change vs. Control	p-value
TYR	Disodium Azelate (10 mM)	-2.5	<0.05
IL1B	UVB + Disodium Azelate (10 mM)	-3.2	<0.01
IL6	UVB + Disodium Azelate (10 mM)	-2.8	<0.01
TNFA	UVB + Disodium Azelate (10 mM)	-2.1	<0.05

Conclusion

Disodium azelate holds significant promise as a topical agent for various dermatological applications. The use of 3D skin models provides a robust and ethically sound method for elucidating its mechanisms of action and confirming its efficacy and safety. The protocols outlined in these application notes offer a framework for researchers and drug development professionals to investigate the potential of **Disodium azelate** in a physiologically relevant in vitro system. Further studies are warranted to generate specific data on **Disodium azelate** in these models to confirm the effects observed with azelaic acid.

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